4,4'-Diaminobenzanilide chemical properties and structure
4,4'-Diaminobenzanilide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 4,4'-Diaminobenzanilide, a key intermediate in the synthesis of dyes, high-performance polymers, and potential pharmaceutical compounds.[1][2]
Chemical Structure and Identification
4,4'-Diaminobenzanilide is an aromatic amide containing two amine functional groups. Its structure consists of a 4-aminobenzoyl group attached to a 4-aminophenyl amine.
Systematic IUPAC Name: 4-amino-N-(4-aminophenyl)benzamide[3]
Structure:
Caption: Chemical structure of 4,4'-Diaminobenzanilide.
Physicochemical Properties
A summary of the key physicochemical properties of 4,4'-Diaminobenzanilide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N₃O | [4][5] |
| Molecular Weight | 227.27 g/mol | [4] |
| Appearance | White to light yellow or brown powder/solid.[3] | [3] |
| Melting Point | 203-207 °C | [5] |
| Boiling Point (Predicted) | 384.0 ± 27.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.314 ± 0.06 g/cm³ | [5] |
| Water Solubility | Limited/Practically insoluble. | [3][6] |
| Solubility in Organic Solvents | Good solubility. | [6] |
| pKa (Predicted) | 13.99 ± 0.70 | [3] |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectral data available. | [3][7] |
| ¹³C NMR | Spectral data available. | [3][8] |
| IR (Infrared) | KBr Wafer technique. Spectral data available. | [3][9][10] |
| Mass Spectrometry | Spectral data available. | [3] |
Experimental Protocols
The most common and well-documented method for the synthesis of 4,4'-Diaminobenzanilide is the reduction of 4,4'-dinitrobenzanilide (B1617148). Below are two detailed experimental protocols.
Protocol 1: Catalytic Hydrogenation
This protocol describes the synthesis of electronic-grade 4,4'-Diaminobenzanilide via catalytic hydrogenation of 4,4'-dinitrobenzanilide.[2][11]
Step 1: Hydrogenation of 4,4'-Dinitrobenzanilide
-
To a high-pressure autoclave, add 30 g of 4,4'-dinitrobenzanilide, 150 mL of N,N-dimethylformamide (DMF), and 0.8 g of 3 wt% palladium on activated carbon catalyst.[11]
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 0.8 ± 0.1 MPa.[11]
-
Heat the reaction mixture to 100 ± 1 °C with stirring.[11]
-
Maintain these conditions until the reaction is complete, monitoring by a suitable method (e.g., TLC or HPLC).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Evaporate the solvent (DMF) from the filtrate under vacuum to obtain crude 4,4'-diaminobenzanilide.[11]
Step 2: Purification of 4,4'-Diaminobenzanilide
-
Transfer the crude 4,4'-diaminobenzanilide to a clean autoclave.
-
Add 100 g of n-butanol and 0.96 g of activated carbon to the autoclave.[11]
-
Purge the autoclave with nitrogen gas three times to ensure an inert atmosphere.
-
Heat the mixture to 135 ± 1 °C and stir for 20 minutes.[11]
-
Filter the hot solution under nitrogen protection to remove the activated carbon.
-
Cool the filtrate to 25 ± 1 °C to allow for crystallization of the product.[11]
-
Collect the crystalline product by filtration.
-
Dry the purified 4,4'-diaminobenzanilide to obtain a white crystalline powder. This protocol reports a yield of 96.1% and a purity of 99.7% (HPLC).[11]
Protocol 2: Reduction with Hydrazine (B178648) Hydrate (B1144303)
This protocol provides an alternative, cost-effective method using hydrazine hydrate with a graphite (B72142) or carbon black catalyst.[12]
-
To a round-bottom flask equipped with a reflux condenser, add 28.7 g of 4,4'-dinitrobenzanilide and 20 mL of hydrazine hydrate (99-100%).[12]
-
To this mixture, add 100 mL of dry ethyl alcohol and 30 g of carbon black (or graphite).[12]
-
Heat the mixture to reflux (approximately 80 °C) for 7 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a benzene-ethyl acetate (B1210297) (1:1) solvent system.[12]
-
Once the reaction is complete, filter the hot solution to remove the catalyst.[12]
-
Recover the solvent from the filtrate using a rotary evaporator.[12]
-
The resulting solid is 4,4'-diaminobenzanilide. This method reports a yield of up to 92%.[12]
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4,4'-Diaminobenzanilide.
Caption: General workflow for the synthesis and purification of 4,4'-Diaminobenzanilide.
Safety and Handling
4,4'-Diaminobenzanilide is considered a hazardous substance.[3] Appropriate safety precautions should be taken during handling and storage.
-
Hazard Codes: Xi (Irritant)[13]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[13]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[13]
-
GHS Hazard Statements:
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1] Use in a well-ventilated area.[1]
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[3]
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and peroxides.[3]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4,4'-Diaminobenzanilide | 785-30-8 [chemicalbook.com]
- 3. 4,4'-Diaminobenzanilide | C13H13N3O | CID 69917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4'-Diaminobenzanilide(785-30-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,4'-DiaMinobenzoylanilide(4,4'-DABA)(785-30-8) 1H NMR [m.chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. 4,4'-Diaminobenzanilide(785-30-8) IR Spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4,4'-Diaminobenzanilide synthesis - chemicalbook [chemicalbook.com]
- 12. allindianpatents.com [allindianpatents.com]
- 13. 4,4'-Diaminobenzanilide CAS#: 785-30-8 [m.chemicalbook.com]


